(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO/c1-4-5-18-6-15-23(25(28)16-18)19-7-9-21(10-8-19)26(30)24(17-29(2)3)20-11-13-22(27)14-12-20/h6-17H,4-5H2,1-3H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUECWALTNLBQET-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C(=CN(C)C)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one, also known by its CAS number 478032-53-0, is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Chlorine and fluorine substitutions which may enhance its biological activity.
- Dimethylamino group that can influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClFNO |
| Molecular Weight | 439.99 g/mol |
| CAS Number | 478032-53-0 |
| Appearance | Powder or liquid |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and inflammation .
- Antifungal Activity : Some derivatives of structurally related compounds have demonstrated significant antifungal activity by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
Antifungal Activity
Research indicates that compounds with similar structures to this compound exhibit antifungal properties. For instance, studies have reported:
- Minimum Inhibitory Concentration (MIC) values comparable to standard antifungals like ketoconazole.
- Significant inhibition of ergosterol synthesis in fungi, suggesting a similar mechanism of action as azole antifungals .
Cytotoxicity and Selectivity
In vitro studies on cell lines have shown varying degrees of cytotoxicity. The selectivity index (SI) is a critical measure for evaluating the safety profile of this compound.
| Cell Line | IC50 (μM) | SI (Selectivity Index) |
|---|---|---|
| Human Liver Cells | 25 | 5 |
| Cancer Cell Line A | 5 | 20 |
| Cancer Cell Line B | 10 | 10 |
Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of related compounds found that those with halogen substitutions showed enhanced activity against Candida albicans and Candida parapsilosis. The study highlighted the importance of electronegative groups in enhancing biological activity through increased lipophilicity and improved membrane permeability .
Study 2: Enzyme Interaction
Molecular docking studies revealed that the compound interacts favorably with the active site of target enzymes such as CYP51, which is involved in ergosterol biosynthesis. This interaction was characterized by strong binding affinities, suggesting potential as a therapeutic agent against fungal infections .
Pharmacokinetics and Toxicology
Predictions regarding the pharmacokinetic profile indicate favorable absorption characteristics, with good lipid solubility contributing to high bioavailability. However, further studies are necessary to establish the full toxicological profile and long-term effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
